molecular formula C8H10N2O2 B14459001 7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione CAS No. 72323-50-3

7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione

Cat. No.: B14459001
CAS No.: 72323-50-3
M. Wt: 166.18 g/mol
InChI Key: VOECLLZEZABSKA-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2,4-diazabicyclo[420]oct-7-ene-3,5-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by a series of cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various alcohols or amines.

Scientific Research Applications

7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]oct-7-ene: A related compound with a similar bicyclic structure but lacking the diaza and dimethyl groups.

    7,8-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene: Another similar compound with slight structural differences.

Uniqueness

7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

72323-50-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

7,8-dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione

InChI

InChI=1S/C8H10N2O2/c1-3-4(2)6-5(3)7(11)10-8(12)9-6/h5-6H,1-2H3,(H2,9,10,11,12)

InChI Key

VOECLLZEZABSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C1C(=O)NC(=O)N2)C

Origin of Product

United States

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